N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide
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Overview
Description
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The chlorine and methylsulfanyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the methylsulfanyl group can be introduced using methylthiolating agents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrimidine and piperidine intermediates with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development and testing.
Materials Science: Its unique structure can be explored for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}thiourea: Similar structure but with a thiourea group instead of a benzamide group.
Uniqueness
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide is unique due to the combination of its substituents, which can confer specific chemical and biological properties. The presence of the benzamide moiety, in particular, can influence its binding affinity and specificity towards certain biological targets.
Properties
IUPAC Name |
N-[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-26-18-20-11-14(19)15(22-18)17(25)23-9-7-13(8-10-23)21-16(24)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINLPWWWNHHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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